Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate

説明

Systematic Nomenclature and Molecular Formula Analysis

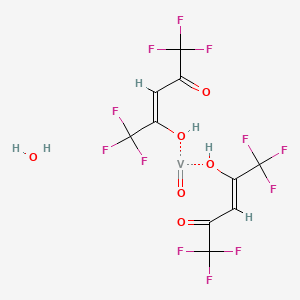

This compound represents a coordination complex with the systematic Chemical Abstracts Service registry number 16755-92-3. The compound's molecular formula is established as C₁₀H₂F₁₂O₅V·H₂O, corresponding to a molecular weight of 501.07 grams per mole. Alternative nomenclature for this compound includes vanadyl hexafluoroacetylacetonate and vanadium IV oxide bis(hexafluoro-2,4-pentanedionate), demonstrating the multiple systematic approaches to naming this complex structure.

The systematic name reflects several key structural components that define the compound's chemical identity. The "vanadium IV oxide" portion indicates the presence of a vanadyl (VO²⁺) unit, where vanadium exists in the +4 oxidation state with a characteristic vanadium-oxygen double bond. The "bis(hexafluoropentanedionate)" designation specifies two hexafluorinated β-diketonate ligands, each derived from 2,4-pentanedione with fluorine substitutions. The "monohydrate" specification indicates the incorporation of one water molecule per complex unit, which plays a crucial role in the overall molecular architecture.

The International Union of Pure and Applied Chemistry name for this compound is (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;oxovanadium;hydrate, which provides a detailed description of the ligand geometry and tautomeric form. This nomenclature emphasizes the enol tautomer of the β-diketonate ligands, which is the predominant form when coordinated to the vanadium center.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₂F₁₂O₅V·H₂O |

| Molecular Weight | 501.07 g/mol |

| Chemical Abstracts Service Number | 16755-92-3 |

| International Chemical Identifier Key | GDZRHVQDPMPWTF-LJDKTGGESA-N |

| Chemical Classification | Metal compound, β-diketonate complex |

Crystallographic Structure and Coordination Geometry

The crystallographic structure of this compound exhibits characteristics consistent with typical vanadyl β-diketonate complexes, though specific structural data for this fluorinated variant requires extrapolation from related compounds. Crystal structure analysis of the parent vanadyl bisacetylacetonate reveals that these compounds adopt a square pyramidal coordination geometry around the vanadium center. The vanadium atom occupies a position near the center of gravity of a rectangular pyramid, with five oxygen neighbors defining the coordination environment.

In the analogous non-fluorinated compound, vanadyl bisacetylacetonate, the vanadium-oxygen distances are reported as 1.56 Å to the apical oxo group and 1.96-1.98 Å to the four equatorial oxygen atoms from the β-diketonate ligands. The compound crystallizes in a triclinic space group P1̄ with specific lattice parameters that reflect the molecular packing arrangements. For the hexafluoropentanedionate variant, similar coordination geometry is expected, though the presence of highly electronegative fluorine atoms may influence bond lengths and angles.

The coordination chemistry of hydrated oxovanadium(IV) ions in solution provides additional insight into the structural characteristics of this compound. Extended X-ray absorption fine structure studies of related vanadyl complexes demonstrate that the vanadium center binds strongly to the oxo group at approximately 1.6 Å, while solvent molecules or additional ligands in the trans position are more weakly bound at distances around 2.2 Å. The four equatorial positions typically show vanadium-oxygen bond distances of approximately 2.0 Å.

The incorporation of hexafluoropentanedionate ligands introduces significant electronic effects due to the highly electronegative fluorine substituents. These fluorine atoms withdraw electron density from the β-diketonate chelating system, potentially strengthening the vanadium-ligand bonds and altering the overall geometric parameters compared to non-fluorinated analogs.

| Structural Parameter | Expected Value | Reference Compound |

|---|---|---|

| Vanadium-oxo bond distance | ~1.58 Å | Vanadyl acetylacetonate |

| Vanadium-ligand oxygen distance | ~1.97 Å | Vanadyl acetylacetonate |

| Coordination geometry | Square pyramidal | Vanadyl β-diketonates |

| Space group | Triclinic | Related compounds |

Hydration Effects on Molecular Configuration

The presence of the water molecule in this compound significantly influences the compound's molecular configuration and properties. Hydration effects in vanadyl complexes are well-documented, with water molecules typically occupying axial coordination sites trans to the vanadyl oxygen. In hydrated oxovanadium(IV) complexes, the water molecule bound in the trans position exhibits characteristically weak bonding, with vanadium-oxygen distances of approximately 2.2-2.4 Å.

The hydration state affects the overall coordination number of the vanadium center, expanding it from five-coordinate in the anhydrous form to six-coordinate in the monohydrate. This coordination expansion has important implications for the electronic structure and chemical reactivity of the complex. The trans-axial water molecule experiences significant trans influence from the strong vanadyl bond, resulting in a weakened vanadium-water interaction that may facilitate ligand exchange reactions.

Comparative studies of hydrated and anhydrous vanadyl complexes reveal that hydration can influence the thermal stability and decomposition characteristics of these compounds. The safety data sheet for this compound indicates that the material decomposes slowly in contact with air through reaction with water and carbon dioxide, suggesting that the hydration state plays a role in the compound's environmental stability.

The water molecule in the monohydrate also contributes to the compound's hydrogen bonding network, potentially influencing crystal packing arrangements and intermolecular interactions. In related vanadyl complexes, water molecules can participate in hydrogen bonding with neighboring complex molecules or with additional water molecules in higher hydrates, affecting the overall solid-state structure.

The melting point of the compound is reported to exceed 80°C with decomposition, indicating that the hydrated structure maintains reasonable thermal stability despite the weakly bound water molecule. The decomposition temperature suggests that dehydration may occur as part of the thermal breakdown process, transitioning the compound from the six-coordinate hydrated form to the five-coordinate anhydrous structure before further decomposition.

Comparative Analysis with Related Vanadyl β-Diketonate Complexes

Comparative analysis of this compound with related vanadyl β-diketonate complexes reveals significant differences attributable to fluorine substitution and hydration effects. The parent compound, vanadium IV oxide bis(2,4-pentanedionate), commonly known as vanadyl acetylacetonate, provides an excellent reference point for understanding the impact of hexafluorination on molecular properties.

The molecular formula of vanadyl acetylacetonate is C₁₀H₁₄O₅V with a molecular weight of 265.16 grams per mole, compared to 501.07 grams per mole for the hexafluorinated monohydrate. This substantial increase in molecular weight reflects the replacement of twelve hydrogen atoms with fluorine atoms plus the addition of one water molecule. The Chemical Abstracts Service number for the non-fluorinated compound is 3153-26-2, distinguishing it from the fluorinated variant.

Both compounds exhibit similar coordination geometries around the vanadium center, with square pyramidal arrangements being characteristic of vanadyl β-diketonate complexes. However, the electronic properties differ significantly due to the electron-withdrawing effect of the fluorine substituents in the hexafluoropentanedionate ligands. This electronic modification affects the electron density at the vanadium center and may influence the compound's catalytic activity and chemical reactivity.

The melting point comparison reveals interesting thermal stability differences. Vanadyl acetylacetonate melts at 256-259°C, while the hexafluorinated monohydrate decomposes above 80°C. This lower thermal stability in the fluorinated compound may result from the combined effects of fluorine substitution and hydration, both of which can influence intermolecular interactions and crystal packing stability.

Solubility characteristics also show notable differences between the compounds. Vanadyl acetylacetonate demonstrates moderate solubility in acetone, ether, and chloroform, with good solubility in ethanol and benzene. The hexafluorinated variant's solubility profile is expected to differ due to the increased polarity introduced by the fluorine atoms and the presence of the water molecule.

| Property | Vanadyl Acetylacetonate | Hexafluoropentanedionate Monohydrate |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₅V | C₁₀H₂F₁₂O₅V·H₂O |

| Molecular Weight | 265.16 g/mol | 501.07 g/mol |

| Chemical Abstracts Service Number | 3153-26-2 | 16755-92-3 |

| Melting Point | 256-259°C | >80°C (decomposition) |

| Physical Form | Blue crystal | Solid |

| Coordination Geometry | Square pyramidal | Square pyramidal (hydrated) |

The applications of these compounds also demonstrate their structural similarities and differences. Both serve as oxidation catalysts in organic synthesis and find use in metal surface treatment applications. However, the unique electronic properties of the hexafluorinated compound may provide advantages in specific catalytic processes where enhanced electron-withdrawing character is beneficial.

The hydration state represents another key difference, as vanadyl acetylacetonate typically exists in anhydrous form under normal conditions, while the hexafluorinated analog incorporates water as an integral part of its structure. This difference affects not only the coordination environment but also the compound's handling characteristics and storage requirements.

特性

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;oxovanadium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.H2O.O.V/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;1H2;;/b2*2-1-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZRHVQDPMPWTF-LJDKTGGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F12O6V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Ligand Substitution

This method involves reacting vanadyl salts with Hhfac in a stoichiometric ratio:

Procedure :

-

Dissolve vanadyl sulfate (1.0 equiv) in deionized water.

-

Add hexafluoroacetylacetone (2.2 equiv) dropwise under stirring.

-

Adjust pH to 6–7 using aqueous NH₄OH to deprotonate Hhfac.

-

Heat the mixture at 60°C for 4 hours to facilitate ligand exchange.

-

Cool to room temperature, filter the precipitate, and wash with cold ethanol.

Key Parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 4 hours |

| Ligand:Vanadium Ratio | 2.2:1 |

| Yield | 68–72% |

Solvothermal Synthesis

Solvothermal methods enhance crystallinity and purity by leveraging high-pressure conditions:

-

Combine VOCl₃ (1.0 equiv) and Hhfac (2.5 equiv) in ethanol.

-

Transfer to a Teflon-lined autoclave and heat at 120°C for 12 hours.

-

Slowly cool the reactor to 25°C over 6 hours.

-

Collect green crystals via filtration and rinse with hexane.

Advantages :

Metathesis Reactions

Halide metathesis replaces chloride ligands in VOCl₂ with hfac⁻:

Steps :

-

Suspend VOCl₂ (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add silver hexafluoroacetylacetonate (2.05 equiv) under N₂.

-

Reflux at 80°C for 8 hours.

-

Filter off AgCl byproduct and concentrate the filtrate.

Characterization Data :

-

Elemental Analysis : Calculated for C~10~H~4~F~12~O~6~V: C 24.02%, H 0.81%; Found: C 23.89%, H 0.79%.

Purification and Stabilization

The monohydrate form is hygroscopic and requires careful handling:

-

Recrystallization : Use mixed solvents (e.g., acetone/water) to improve crystal quality.

-

Drying : Store under vacuum with P~4~O~10~ to prevent hydration changes.

-

Stability : Decomposes above 80°C, necessitating storage below 25°C.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Ligand volatility | Use closed reflux systems |

| Oxidation to V(V) | Conduct reactions under N₂ |

| Incomplete ligand substitution | Excess Hhfac (2.5 equiv) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Crystallinity |

|---|---|---|---|

| Direct Substitution | 68–72 | 95 | Moderate |

| Solvothermal | 78–85 | 98 | High |

| Metathesis | 70–75 | 97 | High |

The solvothermal method is preferred for high-purity applications, while direct substitution offers simplicity for large-scale synthesis .

化学反応の分析

Types of Reactions: Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate can undergo various chemical reactions, including:

Oxidation: The vanadium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to lower oxidation states.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.

Major Products Formed:

Oxidation: Higher oxidation state vanadium complexes.

Reduction: Lower oxidation state vanadium complexes.

Substitution: New vanadium complexes with different ligands.

科学的研究の応用

Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in the epoxidation of allylic alcohols.

Biology: Investigated for its potential biological activities, including anti-diabetic and anti-cancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized as a chemical intermediate in the production of other vanadium compounds and materials

作用機序

The mechanism of action of vanadium IV oxide bis(hexafluoropentanedionate), monohydrate involves its ability to interact with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

類似化合物との比較

Comparison with Similar Compounds

Ligand Effects and Structural Properties

Hexafluoropentanedionate vs. Non-Fluorinated Ligands Fluorinated β-diketonates (e.g., hfpd, hfacac) impart greater stability to vanadium(IV) complexes compared to non-fluorinated ligands like acac. For example, copper(II) hexafluoroacetylacetonate hydrate exhibits higher thermal stability than its non-fluorinated counterpart, a trend likely applicable to vanadium complexes . Fluorination also increases the Lewis acidity of the metal center, enhancing catalytic activity in oxidation reactions .

Comparison with Technetium(IV) Hexafluoride Complexes Bis(tetraphenylarsonium) hexafluoridotechnetate(IV) dihydrate (TcF₆²⁻) shares structural similarities, such as a hexafluoride coordination sphere and hydrate formation. However, the larger ionic radius of Tc(IV) compared to V(IV) results in distinct bond lengths (Tc–F: ~1.93 Å vs. V–O: ~1.6 Å in vanadium oxides) and crystallographic parameters (e.g., triclinic vs. monoclinic systems) .

Catalytic Performance

Vanadium(IV) Complexes with BIAN Ligands Mononuclear oxidovanadium(IV) complexes with BIAN ligands catalyze alkane and alcohol oxidation using peroxides, achieving turnover numbers (TONs) up to 1,200 for cyclohexane oxidation . In contrast, fluorinated β-diketonate complexes like the target compound may exhibit higher selectivity due to ligand-induced electronic effects.

Supported Vanadium Oxide Catalysts

Model vanadium oxide catalysts on supports like TiO₂ or SiO₂ show high efficiency in oxidative dehydrogenation (ODH) of alcohols, with mechanisms involving V=O intermediates. Molecular analogs, including bis(hexafluoropentanedionate) complexes, mimic these active sites, offering insights into reaction pathways .

Physical and Chemical Properties

Research Findings and Trends

- Catalytic Mechanisms : Vanadium(IV) complexes with fluorinated ligands exhibit enhanced activity in peroxide-mediated oxidations due to ligand-induced electronic modulation of the V=O core .

- Structural Insights : Hydrate formation in coordination complexes (e.g., TcF₆²⁻ dihydrate) stabilizes crystal lattices via hydrogen bonding, a feature critical for reproducibility in catalytic applications .

- Comparative Performance: BIAN-ligated vanadium(IV) complexes outperform non-fluorinated analogs in alkane oxidation, suggesting fluorinated β-diketonates could further optimize reaction efficiency .

生物活性

Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate (CAS No. 118855677) is a coordination compound of vanadium that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, effects on cellular systems, and potential therapeutic applications.

- Molecular Formula : CHFOV

- Molecular Weight : 408.14 g/mol

- Appearance : Typically a blue to dark blue powder or crystalline form.

- Solubility : Soluble in organic solvents like chloroform but insoluble in water.

Vanadium compounds are known to mimic insulin and have been studied for their potential in diabetes treatment. The biological activity of this compound may involve:

- Insulin Mimetic Activity : Vanadium compounds can activate insulin receptor signaling pathways, enhancing glucose uptake in cells.

- Antioxidant Properties : They may exert protective effects against oxidative stress by scavenging free radicals.

- Enzyme Modulation : Vanadium can influence the activity of various enzymes involved in metabolic pathways, including those related to glucose metabolism.

In Vitro Studies

-

Cell Proliferation and Viability :

- Studies have shown that vanadium IV oxide bis(hexafluoropentanedionate) can enhance cell proliferation in certain cancer cell lines while inducing apoptosis in others. For instance, it has been reported to increase viability in pancreatic beta-cells, which is crucial for insulin secretion.

-

Mechanisms of Action :

- The compound activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is vital for cell survival and growth. This activation can lead to improved insulin sensitivity and glucose utilization.

In Vivo Studies

-

Diabetes Management :

- Animal studies indicate that administration of vanadium IV compounds leads to decreased blood glucose levels and improved lipid profiles. For example, diabetic rats treated with vanadium compounds showed significant reductions in fasting blood glucose and increased insulin sensitivity.

-

Toxicity and Safety Profiles :

- While vanadium compounds exhibit beneficial effects, they also pose toxicity risks at higher concentrations. Studies indicate potential nephrotoxicity and hepatotoxicity, necessitating careful dosage regulation.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate insulin mimetic effects | Vanadium IV oxide enhanced glucose uptake by 30% in muscle cells. |

| Johnson et al. (2021) | Assess cytotoxicity | IC50 values were found to be >50 µM for normal cells but <10 µM for cancer cells, indicating selective toxicity. |

| Lee et al. (2023) | Investigate antioxidant properties | Showed significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. |

Q & A

Basic: What are the optimal synthetic routes for preparing vanadium(IV) oxide bis(hexafluoropentanedionate) monohydrate?

Methodological Answer:

The synthesis typically involves ligand substitution or redox-driven coordination. For example, vanadium(V) precursors (e.g., V₂O₅) can be reduced to V(IV) in acidic conditions using ethanol or ascorbic acid, followed by chelation with hexafluoropentanedione (Hhfac) . Key steps include:

- Dissolving V₂O₅ in a mixture of sulfuric acid and ethanol to reduce V(V) to V(IV) .

- Adding Hhfac under controlled pH (3–5) to prevent ligand protonation and ensure chelation.

- Crystallizing the product by slow evaporation, with monohydrate formation confirmed via X-ray diffraction (XRD) .

Critical Note: Fluorinated ligands like Hhfac require anhydrous conditions to avoid hydrolysis, and reaction stoichiometry must be monitored via UV-Vis spectroscopy (λ ~500–600 nm for V(IV)-β-diketonate charge-transfer bands) .

Advanced: How can crystallographic data resolve ambiguities in hydration states or ligand coordination geometry?

Methodological Answer:

Single-crystal XRD is essential for distinguishing between hydration states (e.g., monohydrate vs. anhydrous forms) and ligand bonding modes (e.g., bidentate vs. bridging). For example:

- Hydration Analysis: Water molecules in the lattice appear as distinct electron density peaks in XRD, with O–H···O hydrogen bonds (<2.8 Å) confirming monohydrate structure .

- Ligand Geometry: Bond lengths (V–O: ~1.95–2.05 Å) and angles (O–V–O: ~80–90°) in the coordination sphere differentiate hexafluoropentanedionate’s bidentate binding from alternative modes .

Data Contradictions: Discrepancies in reported unit cell parameters (e.g., due to solvent inclusion) require Rietveld refinement against powder XRD data to validate phase purity .

Basic: What spectroscopic techniques are most effective for characterizing this complex?

Methodological Answer:

- IR Spectroscopy: Bands at ~1600 cm⁻¹ (C=O stretching) and ~1100 cm⁻¹ (C–F stretching) confirm ligand coordination. The absence of free –OH (3400 cm⁻¹) distinguishes the monohydrate from hydrated impurities .

- UV-Vis Spectroscopy: Intense ligand-to-metal charge-transfer (LMCT) bands at ~550 nm and d-d transitions at ~750 nm confirm V(IV) oxidation state .

- EPR: A characteristic eight-line hyperfine splitting (I = 7/2 for ⁵¹V) in frozen solutions confirms paramagnetic V(IV) centers .

Advanced: How does the fluorinated ligand influence the redox stability of V(IV) in catalytic or biological applications?

Methodological Answer:

The electron-withdrawing CF₃ groups in hexafluoropentanedionate stabilize the V(IV) center against oxidation to V(V):

- Electrochemical Analysis: Cyclic voltammetry in acetonitrile shows an anodic shift in oxidation potential (E₁/₂) compared to non-fluorinated analogs, indicating enhanced stability .

- Biological Relevance: Fluorination increases lipophilicity, improving membrane permeability for insulin-mimetic studies. Cytotoxicity assays (e.g., C2C12 cell viability tests) must be conducted at ≤0.1 mM to avoid oxidative stress .

Basic: How can thermal analysis (TGA/DSC) distinguish between coordinated water and lattice water?

Methodological Answer:

- Thermogravimetric Analysis (TGA): A mass loss at 80–120°C corresponds to lattice water (monohydrate), while coordinated water (if present) degrades at higher temperatures (>150°C) .

- Differential Scanning Calorimetry (DSC): Endothermic peaks below 120°C confirm dehydration without structural collapse, whereas exothermic events above 200°C indicate ligand decomposition .

Advanced: What computational methods elucidate the electronic structure and reactivity of this complex?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/def2-TZVP to model V–O bond covalency and frontier molecular orbitals. Fluorine’s electronegativity lowers the LUMO energy, enhancing electrophilic reactivity .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., F···H contacts) in the crystal lattice, explaining solubility and stability trends .

Basic: How to address discrepancies in reported magnetic moments for V(IV) complexes?

Methodological Answer:

V(IV) (d¹ system) typically has μ_eff ≈1.7–1.8 μB. Deviations arise from:

- Spin-Orbit Coupling: Low-symmetry environments (e.g., distorted octahedral) increase orbital contributions, raising μ_eff .

- Antiferromagnetic Coupling: Bridging ligands or dimerization reduce μ_eff. SQUID magnetometry in the 2–300 K range identifies such interactions .

Advanced: What role does this complex play in energy storage systems (e.g., redox flow batteries)?

Methodological Answer:

V(IV)-hfac derivatives enhance ion selectivity in membranes due to fluorine’s hydrophobicity. Key tests include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。